G-5555

Vue d'ensemble

Description

G-5555 est un puissant inhibiteur de la kinase 1 activée par p21 (PAK1), avec une forte affinité pour PAK1 et PAK2.

Applications De Recherche Scientifique

G-5555 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the function of PAK1 and related kinases.

Biology: Employed in cell-based assays to investigate the role of PAK1 in various cellular processes.

Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and progression.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PAK1 and related pathways .

Mécanisme D'action

Target of Action

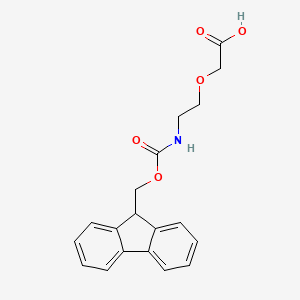

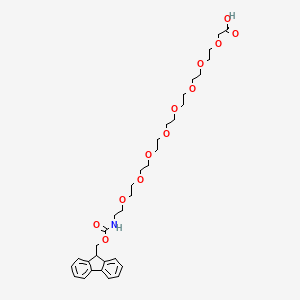

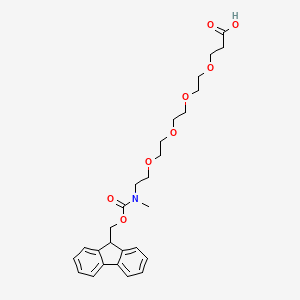

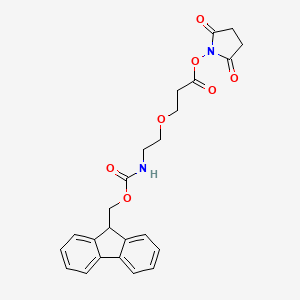

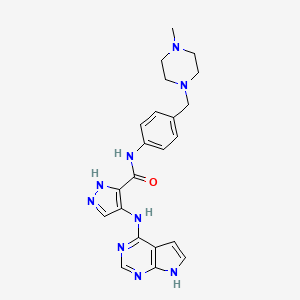

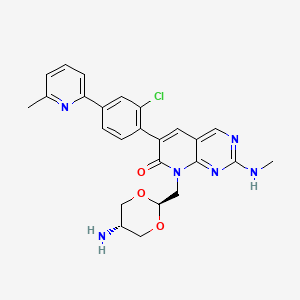

G-5555, also known as 8-(((2r,5r)-5-amino-1,3-dioxan-2-yl)methyl)-6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, primarily targets the p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3 . These kinases play significant roles in cellular processes such as cell growth, survival, and motility .

Mode of Action

This compound acts as an ATP-competitive inhibitor . It binds to the ATP-binding site of PAKs, preventing ATP from binding and thus inhibiting the kinase activity of PAKs . This results in the disruption of downstream signaling pathways regulated by these kinases .

Biochemical Pathways

The inhibition of PAKs by this compound affects several biochemical pathways. PAKs are involved in the regulation of MAPK and PI3K signaling pathways, which play crucial roles in cell proliferation, survival, and migration . By inhibiting PAKs, this compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has been reported to have low blood clearance and an acceptable half-life . It also demonstrates good oral exposure and high oral bioavailability , making it suitable for in vivo studies .

Result of Action

The inhibition of PAKs by this compound leads to a reduction in cell viability, cell cycle progression, and cell migration and invasion . It has been shown to have greater potency in reducing cell viability compared to other PAK inhibitors . In addition, this compound has been reported to induce apoptosis in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability might be affected by the pH of the environment, as changes in pH can impact the compound’s ionization state and thus its ability to interact with its targets . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with this compound and affect its action .

Analyse Biochimique

Biochemical Properties

G-5555 plays a crucial role in biochemical reactions by inhibiting the activity of Group I PAK enzymes. These enzymes are serine/threonine-protein kinases involved in various cellular processes, including cytoskeletal reorganization, cell motility, and survival . This compound interacts with PAK1, PAK2, and PAK3 by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling pathways mediated by these kinases, leading to altered cellular functions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting Group I PAK enzymes, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PAK1 by this compound leads to reduced phosphorylation of MEK1 at Ser298, which is a critical step in the MAPK/ERK signaling pathway . This disruption can result in altered cell proliferation, migration, and survival, highlighting the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with Group I PAK enzymes. This compound binds to the ATP-binding sites of PAK1, PAK2, and PAK3, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates, such as MEK1, and disrupts the associated signaling pathways . Additionally, this compound has been shown to reduce the activity of other kinases with IC50 values near that for PAK1, indicating its potential off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions and retains its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent inhibition of Group I PAK enzymes, with higher doses leading to more pronounced effects . At high doses, this compound can also induce toxic or adverse effects, such as cardiovascular toxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic pathways, with enzymes such as cytochrome P450 playing a significant role in its biotransformation . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution across cellular membranes . These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on Group I PAK enzymes . Targeting signals and post-translational modifications play a role in directing this compound to these subcellular locations, ensuring its precise action within the cellular environment.

Méthodes De Préparation

La synthèse de G-5555 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour atteindre la structure chimique souhaitée. Les méthodes de production industrielle de this compound sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent des techniques avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

G-5555 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure chimique de this compound, conduisant à différents dérivés.

Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la fonction de PAK1 et des kinases apparentées.

Biologie : Employé dans des tests cellulaires pour étudier le rôle de PAK1 dans divers processus cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier pour inhiber la croissance tumorale et sa progression.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant PAK1 et les voies apparentées .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de PAK1 et PAK2 par un mécanisme compétitif de l'ATP. Cette inhibition perturbe les principales voies de signalisation impliquées dans la prolifération, la survie et la migration cellulaires. Les cibles moléculaires de this compound comprennent PAK1, PAK2 et PAK3, et son action conduit à la modulation d'effecteurs en aval tels que la kinase 1 activée par le mitogène (MEK1) .

Comparaison Avec Des Composés Similaires

G-5555 est unique par sa haute sélectivité et sa puissance pour PAK1 et PAK2 par rapport à d'autres composés similaires. Parmi les composés similaires, on trouve :

FRAX-1036 : Un autre inhibiteur de PAK avec des profils de sélectivité et de puissance différents.

Inhibiteur allostérique de Novartis : Cible PAK1 par un mécanisme différent.

Inhibiteur d'AstraZeneca : Un autre inhibiteur de PAK avec des propriétés chimiques et des applications distinctes

This compound se distingue par ses propriétés optimisées, notamment des effets hors cible réduits et une meilleure pharmacocinétique, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

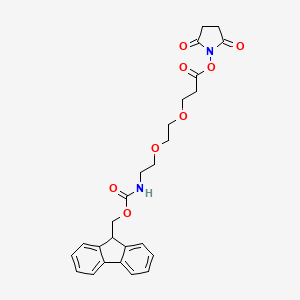

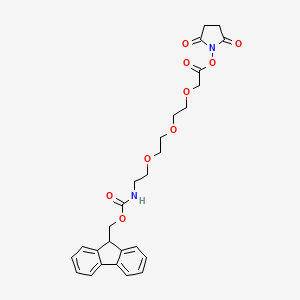

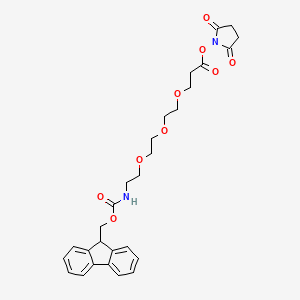

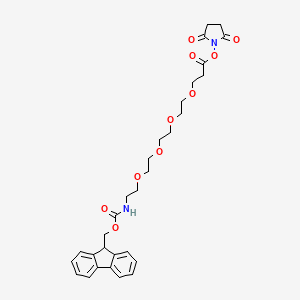

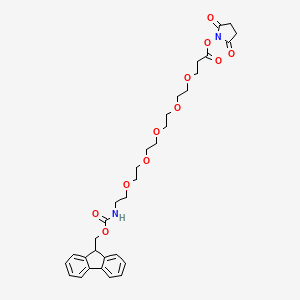

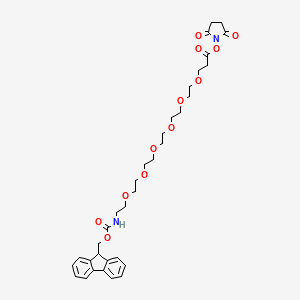

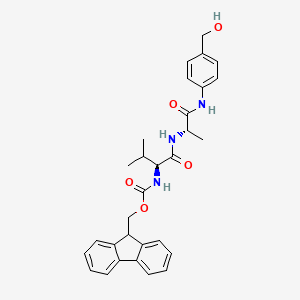

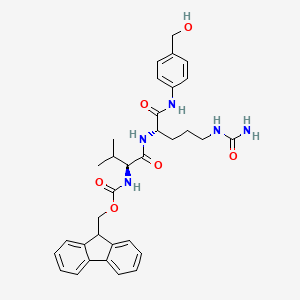

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.